molecular formula C18H20N2O4S B2591104 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922134-12-1

5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2591104
CAS No.: 922134-12-1
M. Wt: 360.43
InChI Key: ZXNCREKUROBTCD-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with ethyl (C₂H₅) and methoxy (OCH₃) groups at the 5- and 2-positions, respectively. The sulfonamide nitrogen bridges to the 6-position of a 2-oxo-1,2,3,4-tetrahydroquinoline moiety.

The methoxy group may contribute to hydrogen-bonding interactions or electronic effects, influencing target binding. The unsubstituted nitrogen on the tetrahydroquinolinone ring differentiates it from analogs with alkyl or aminoethyl substituents .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-12-4-8-16(24-2)17(10-12)25(22,23)20-14-6-7-15-13(11-14)5-9-18(21)19-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNCREKUROBTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Ethylation and Methoxylation: The final steps involve the ethylation and methoxylation of the benzene ring, which can be achieved using ethyl iodide and sodium methoxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, primary or secondary amines, solvent such as DMF or DMSO.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Azide or amine-substituted sulfonamide derivatives.

Scientific Research Applications

5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to its antibacterial effects.

    Pathways Involved: It may inhibit the folate synthesis pathway in bacteria, similar to other sulfonamides, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Benzene Ring Substituents Tetrahydroquinolinone N-Substituent Molecular Formula Molecular Weight Key Implications
Target Compound : 5-Ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 5-Ethyl, 2-methoxy None C₁₈H₂₁N₂O₄S 361.44 Balanced lipophilicity; methoxy may enhance target binding.
BE49464 : 2-Methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 5-Methyl, 2-methoxy 2-Methylpropyl (C₄H₉) C₂₁H₂₆N₂O₄S 402.51 Increased bulk at N-position may hinder solubility but improve target selectivity.
F743-0145 : 2,4,5-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 2,4,5-Trimethyl None C₁₈H₂₀N₂O₃S 344.43 Higher methyl content reduces lipophilicity; compact structure may limit binding pocket compatibility.
Compound 26 : N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide N/A (thiophene carboximidamide) 2-(Dimethylamino)ethyl (C₄H₁₀N) C₁₇H₂₁N₅OS 359.45 Aminoethyl substituent enhances solubility; thiophene may alter electronic properties.

Key Structural and Functional Differences

Benzene Ring Modifications: The target compound’s 5-ethyl group provides greater lipophilicity than BE49464’s 5-methyl or F743-0145’s trimethyl substituents. This could enhance passive diffusion across biological membranes but reduce aqueous solubility .

Compounds like 26 feature dimethylaminoethyl groups, which increase solubility via protonation at physiological pH. The target compound’s unsubstituted nitrogen may limit solubility but avoid metabolic instability associated with amine groups.

Biological Implications: While direct activity data for the target compound is unavailable, analogs like F743-0145 and BE49464 are often screened for kinase or protease inhibition due to sulfonamide’s affinity for enzyme active sites . The absence of a thiophene or aminoethyl group (as in Compound 26) suggests divergent target profiles, possibly favoring different enzyme classes or receptors .

Biological Activity

5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a sulfonamide group attached to a quinoline derivative, which is known for various biological activities. The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, indicating the presence of distinct functional groups that may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential effects on various biological systems.

1. Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The specific compound may exhibit similar properties; however, detailed studies are required to confirm its efficacy against specific pathogens.

2. Anticancer Potential

Recent investigations into sulfonamide derivatives suggest potential anticancer activity. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Cardiovascular Effects

Some studies have examined the impact of sulfonamide derivatives on cardiovascular health. For example, certain derivatives have been shown to act as endothelin receptor antagonists or carbonic anhydrase inhibitors, which could be beneficial in conditions like pulmonary hypertension and heart failure. The specific compound's effects on perfusion pressure and coronary resistance are areas for further exploration.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

Study Findings Reference
Wu et al. (1999)Identified endothelin receptor-A inhibition leading to reduced pulmonary vascular resistance in rat models.
Tilton et al. (2000)Demonstrated that certain sulfonamide derivatives can attenuate cardiac hypertrophy in experimental models.
Shao et al. (2012)Reported calcium channel inhibition by specific sulfonamide derivatives affecting coronary resistance.

Case Studies

In vivo studies have provided insights into the pharmacological effects of related compounds:

  • Cardiovascular Study : A study involving isolated rat hearts assessed the impact of various sulfonamide derivatives on perfusion pressure. Results indicated significant reductions in coronary resistance when treated with specific sulfonamides, suggesting a potential therapeutic application in managing cardiac conditions.
  • Anticancer Research : A series of experiments evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. Notably, compounds demonstrated selective toxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

The mechanisms underlying the biological activities of 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may involve:

  • Folate Synthesis Inhibition : Similar to traditional sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  • Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via sequential sulfonylation and coupling reactions. For example:

  • Step 1 : React 5-amino-2-methoxyaniline with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide core .
  • Step 2 : Couple the intermediate with a tetrahydroquinolin-6-yl moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, as demonstrated in analogous sulfonamide syntheses .
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature/pH to minimize side reactions (e.g., oxidation of the methoxy group) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target).
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., methoxy singlet at ~3.8 ppm, sulfonamide protons at ~7.5 ppm) and HRMS .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to detect impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating potential .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/methanol). Use SHELXL for refinement to map hydrogen bonds (e.g., N–H···O=S interactions) and graph-set analysis (e.g., R22_2^2(8) motifs) .
  • Contradiction Resolution : If experimental data conflicts with DFT-predicted H-bond lengths (e.g., >0.1 Å deviation), re-examine disorder modeling or thermal parameters .

Q. What strategies address contradictory bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Reproducibility : Standardize solvent (DMSO concentration ≤1%), cell lines (ATCC-validated), and incubation times .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects or synergy with adjuvants .
  • Data Normalization : Apply Z-score analysis to correct for batch-to-batch variability in high-throughput screens .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethyl/methoxy groups (e.g., replace with CF3_3 or Cl) and assess impact on potency .
  • Computational Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., quinolin-2-one interactions with ATP-binding pockets) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide as a hydrogen-bond acceptor) via 3D-QSAR .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • Thermal Analysis : DSC/TGA to detect melting point variations (>5°C indicates polymorphism) .
  • PXRD : Compare diffraction patterns (e.g., peak splitting at 2θ = 10–30°) .
  • Solid-State NMR : Resolve 15^{15}N chemical shifts to confirm hydrogen-bonding differences .

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